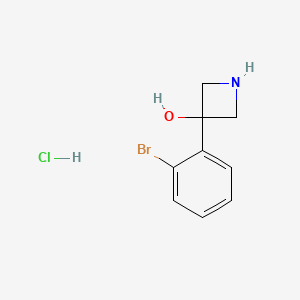

3-(2-Bromophenyl)azetidin-3-ol;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While there isn’t specific information available on the synthesis of “3-(2-Bromophenyl)azetidin-3-ol;hydrochloride”, there are related studies on the synthesis of azetidine derivatives . For instance, one study describes the synthesis of new azetidine and oxetane amino acid derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2- (Azetidin- or Oxetan-3-Ylidene)Acetates .Molecular Structure Analysis

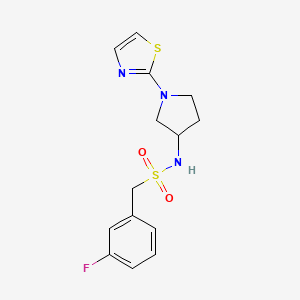

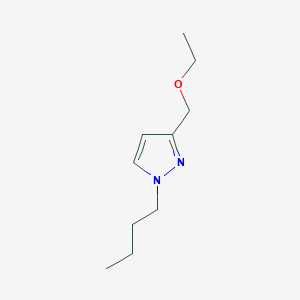

The molecular structure of “this compound” can be represented by the Inchi Code: 1S/C9H10BrNO.ClH/c10-8-4-2-1-3-7 (8)9 (12)5-11-6-9;/h1-4,11-12H,5-6H2;1H . The molecular weight of the compound is 264.55 .Physical And Chemical Properties Analysis

The compound “this compound” is a powder with a molecular weight of 264.55 . The compound is stored at room temperature and is shipped under normal conditions .Safety and Hazards

The compound “3-(2-Bromophenyl)azetidin-3-ol;hydrochloride” is associated with several hazard statements including H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .

Mecanismo De Acción

Target of Action

It is known that this compound serves as a non-cleavable linker in the synthesis of antibody-drug conjugates (adcs) and protacs . In these contexts, the targets would be the specific proteins or cells that the ADC or PROTAC is designed to interact with.

Mode of Action

As a non-cleavable linker, 3-(2-Bromophenyl)azetidin-3-ol hydrochloride connects an antibody or ligand to a cytotoxic drug or protein degrader in the formation of ADCs and PROTACs

Biochemical Pathways

The biochemical pathways affected by 3-(2-Bromophenyl)azetidin-3-ol hydrochloride would depend on the specific ADC or PROTAC it is part of. ADCs typically target cancer cells and release their cytotoxic payload upon internalization . PROTACs, on the other hand, induce the degradation of specific proteins by recruiting them to an E3 ubiquitin ligase .

Result of Action

The molecular and cellular effects of 3-(2-Bromophenyl)azetidin-3-ol hydrochloride are determined by the ADC or PROTAC it is part of. For ADCs, the result is typically the death of the targeted cancer cells . For PROTACs, the result is the degradation of the target protein .

Action Environment

Environmental factors such as pH, temperature, and the presence of certain enzymes can influence the stability and efficacy of ADCs and PROTACs. As a non-cleavable linker, 3-(2-bromophenyl)azetidin-3-ol hydrochloride is designed to remain stable under physiological conditions .

Propiedades

IUPAC Name |

3-(2-bromophenyl)azetidin-3-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO.ClH/c10-8-4-2-1-3-7(8)9(12)5-11-6-9;/h1-4,11-12H,5-6H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXCKNHCPWKNRSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)(C2=CC=CC=C2Br)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.54 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methoxybenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2814768.png)

![N-[1-(1H-Indazol-5-yl)ethyl]but-2-ynamide](/img/structure/B2814770.png)

![6-methyl-4-oxo-N-[2-(trifluoromethyl)benzyl]-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2814778.png)

![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2814786.png)